4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS: 946370-34-9) is a heterocyclic compound with the molecular formula C₁₇H₁₆BrN₃O₃S₂ and a molecular weight of 454.357 g/mol . Its structure features:
- A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a 3-bromophenyl group.
- A thiophene-2-sulfonyl group at the 1-position of the piperidine.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-14-4-1-3-13(11-14)16-19-17(24-20-16)12-6-8-21(9-7-12)26(22,23)15-5-2-10-25-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCPNHYNJKZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with an appropriate acyl chloride. The bromophenyl group can be introduced via a bromination reaction, while the thiophene sulfonyl group is typically added through a sulfonylation reaction. The final step involves the coupling of the piperidine ring to the oxadiazole core under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, leading to different reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of oxadiazole-containing compounds.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the bromophenyl group are key structural features that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Compound A : 3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
- Key Difference : Replaces the 3-bromophenyl group with a 4-(methylsulfanyl)phenyl substituent.
- However, the absence of bromine may reduce halogen bonding interactions with biological targets .
Compound B : 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Key Difference : Substitutes the 3-bromophenyl with a 3-fluorophenyl group and lacks the thiophene sulfonyl group.
- Molecular Weight : 247.27 g/mol (significantly lower due to the absence of the sulfonyl-thiophene moiety).
- Impact: Fluorine’s smaller size and high electronegativity may improve metabolic stability compared to bromine.
Modifications to the Piperidine Core
Compound C : GSK1292263
- Structure : Contains a piperidine-oxadiazole core linked to a trifluoromethylphenyl group and a pyridine-sulfonyl moiety.
- Key Difference : Replaces the thiophene sulfonyl group with a pyridine-sulfonyl unit.
- The trifluoromethyl group increases lipophilicity and metabolic resistance .
Compound D : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Heterocycle Replacement
Compound E : 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- Key Difference : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
Physicochemical and Pharmacological Properties
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₆BrN₃O₃S₂ | 454.357 | 3-Bromophenyl, thiophene sulfonyl | High lipophilicity, halogen bonding |
| Compound A | C₁₇H₁₈N₃O₃S₃ | Not reported | 4-Methylsulfanylphenyl | Increased lipophilicity |
| Compound B | C₁₃H₁₄FN₃O | 247.27 | 3-Fluorophenyl | Enhanced metabolic stability |
| GSK1292263 (Compound C) | C₂₄H₂₃F₃N₄O₃S | 504.52 | Trifluoromethylphenyl, pyridine | Improved hydrogen bonding |
| Compound D | C₉H₁₅N₃O | 181.24 | Ethyl-oxadiazole | Reduced steric hindrance |
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C16H15BrN4O2S
- Molecular Weight : 404.29 g/mol
- CAS Number : Not specified in the available data.
Antimicrobial Activity
Recent studies have demonstrated that compounds featuring the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 32 | Moderate |
| Compound B | S. aureus | 16 | High |
| Compound C | P. aeruginosa | 64 | Low |
In a comparative study, the synthesized compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus of approximately 16 µg/mL, indicating its potential as an effective antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. The inhibition of acetylcholinesterase (AChE) is particularly noteworthy due to its implications in neurodegenerative diseases.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 |
The results indicate that the compound is a potent inhibitor of AChE, which could be beneficial in treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : The presence of the oxadiazole moiety enhances antimicrobial activity due to its ability to interact with microbial cell membranes.
- Piperidine Nucleus : This structure is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
- Sulfonyl Group : The thiophene sulfonyl group contributes to increased solubility and bioavailability.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the phenyl ring significantly affected antibacterial potency .
- Enzyme Inhibition Studies : Research conducted on piperidine derivatives indicated that compounds with electron-withdrawing groups displayed enhanced AChE inhibition compared to those with electron-donating groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
